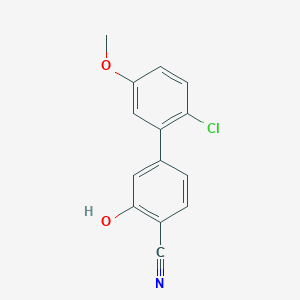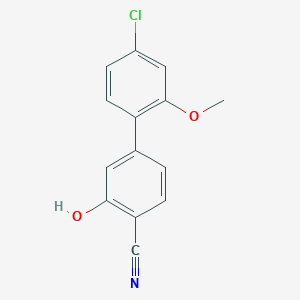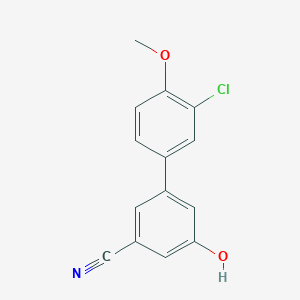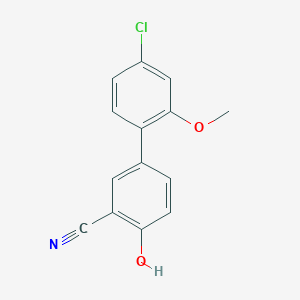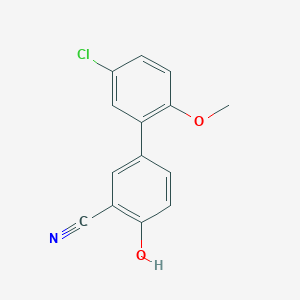
4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol, or CMCP, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 223-225°C and a molecular weight of 247.6 g/mol. CMCP is known for its antimicrobial, antioxidant, and anti-inflammatory properties and has been studied for its potential applications in a number of fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
CMCP has been studied for its potential applications in a number of fields, including medicine, biochemistry, and pharmacology. In medicine, CMCP has been studied for its potential to treat various types of cancer, including breast cancer, lung cancer, and prostate cancer. In biochemistry, CMCP has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In pharmacology, CMCP has been studied for its potential to reduce inflammation and act as an antioxidant.
Wirkmechanismus
The exact mechanism of action of CMCP is not yet fully understood. However, it is believed that CMCP works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain CMCP’s anti-inflammatory effects. Additionally, CMCP has been shown to inhibit the growth of certain bacteria, fungi, and viruses, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CMCP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CMCP can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, CMCP has been shown to reduce inflammation and act as an antioxidant. In animal studies, CMCP has been shown to reduce pain and inflammation, as well as reduce the risk of developing certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMCP in lab experiments is its low toxicity. CMCP has been shown to be non-toxic in both in vitro and in vivo studies, making it a safe and effective compound for use in lab experiments. Additionally, CMCP is relatively easy to synthesize, making it a cost-effective option for researchers.
However, there are some limitations to using CMCP in lab experiments. For example, CMCP is not water-soluble, making it difficult to dissolve in aqueous solutions. Additionally, CMCP is not very stable and can degrade over time, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for CMCP research. One potential direction is to further explore its potential applications in medicine, such as its potential to treat various types of cancer. Additionally, further research could be done to explore the biochemical and physiological effects of CMCP, as well as its potential to inhibit the growth of certain bacteria, fungi, and viruses. Finally, further research could be done to explore the stability and solubility of CMCP, in order to make it easier to store and use in lab experiments.
Synthesemethoden
CMCP can be synthesized in several different ways. One method involves the reaction of 5-chloro-2-methoxyphenol with sodium cyanide in an aqueous solution. This reaction is catalyzed by a base such as potassium carbonate and the product is then isolated and purified. Another method involves the reaction of 5-chloro-2-methoxyphenol with an alkyl halide such as bromoacetyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then isolated and purified.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCKIJXZKNISHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684887 |
Source


|
| Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol | |
CAS RN |
1261919-21-4 |
Source


|
| Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



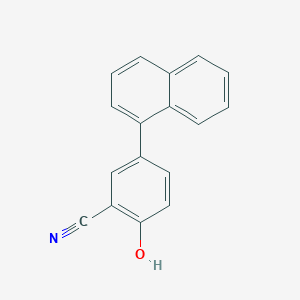
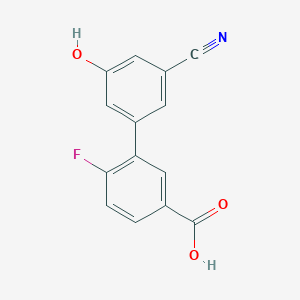
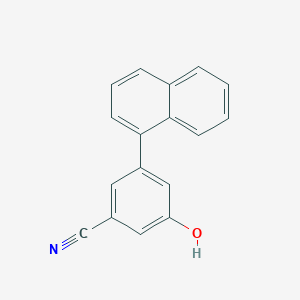
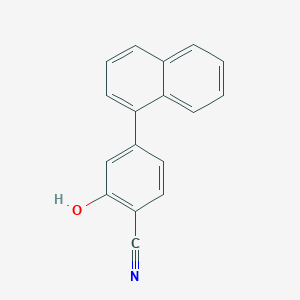

![2-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6376708.png)
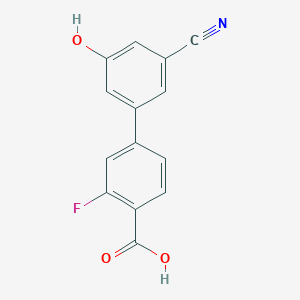
![3-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6376729.png)
